molecular formula C12H11FO B3382826 4-(4-Fluorophenyl)cyclohex-3-en-1-one CAS No. 36716-73-1

4-(4-Fluorophenyl)cyclohex-3-en-1-one

Cat. No.: B3382826
CAS No.: 36716-73-1
M. Wt: 190.21 g/mol
InChI Key: XODDALSHJPOPEY-UHFFFAOYSA-N
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Description

General Context of Fluorinated Cyclic Enones in Synthetic Organic Chemistry

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. 20.210.105 This has led to a surge of interest in organofluorine compounds within medicinal chemistry, agrochemicals, and materials science. acs.orgnih.gov Industry estimates suggest that 20% of pharmaceuticals and up to 40% of agrochemicals contain at least one fluorine atom. researchgate.net

Within this broad field, fluorinated cyclic enones represent a particularly valuable class of molecules. Cyclic enones, such as cyclohexenone, are versatile building blocks in organic synthesis, prized for their dual functionality which allows for a wide array of chemical transformations. When fluorine is incorporated into these cyclic systems, it can significantly modify the molecule's electronic properties, conformation, and metabolic stability. smolecule.com The development of novel synthetic routes to access these fluorinated scaffolds is an area of active research, as they provide pathways to new pharmacologically interesting derivatives. nih.gov

Structural Significance of 4-(4-Fluorophenyl)cyclohex-3-en-1-one

The compound this compound is characterized by a specific arrangement of functional groups that define its chemical reactivity and significance. Its core is a cyclohexenone ring, which is an α,β-unsaturated ketone. This conjugated system is a key feature, making the molecule susceptible to both 1,2-addition at the carbonyl group and 1,4-conjugate addition at the β-carbon.

Attached to the 4-position of this ring is a 4-fluorophenyl group. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect on the phenyl ring. This electronic influence extends to the cyclohexenone core, modulating the reactivity of the double bond and the carbonyl group. The specific placement of the phenyl ring at the 4-position, conjugated with the enone system, creates an extended π-system that is fundamental to its chemical behavior.

Table 1: Compound Identification

Property Value Source(s)
Systematic Name This compound N/A
CAS Number 36716-73-1 bldpharm.com
Molecular Formula C₁₂H₁₁FO nih.gov

| Molecular Weight | 190.21 g/mol | nih.gov |

A known synthesis for this compound involves the acid-catalyzed dehydration of 4-(p-fluorophenyl)-4-hydroxycyclohexanone. Treatment with trifluoroacetic acid, followed by neutralization, yields this compound with a reported melting point of 44.5° to 46.5° C. prepchem.com

Historical Development and Academic Interest in Fluorinated Cyclohexenone Chemistry

The history of organofluorine chemistry dates back to the 19th century, with the first synthesis of an organofluorine compound reported in 1835 and the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov However, the reactivity of elemental fluorine was difficult to control, often leading to explosions. nih.gov The development of safer and more selective fluorinating agents, particularly N-F reagents from the 1960s onwards, was a major breakthrough that made the synthesis of complex fluorinated molecules more practical and accessible. beilstein-journals.org

Academic interest in fluorinated compounds, including cyclic ketones, grew exponentially as their unique properties became better understood. nih.gov The ability of fluorine to enhance biological activity, improve metabolic stability, and fine-tune electronic properties made these compounds highly attractive for drug discovery and materials science. researchgate.netsmolecule.com Research in this area has focused on developing new methods for selective fluorination and for constructing complex molecular architectures from fluorinated building blocks like cyclohexenones. acs.orgnih.gov

Overview of Research Trajectories for this compound and Related Structures

Research involving this compound and its analogs has primarily revolved around its synthesis and its use as a versatile intermediate for creating more complex molecules. For instance, it is a direct precursor to compounds like 4-(4-Fluorophenyl)cyclohex-3-en-1-amine, a related structure with potential applications in medicinal chemistry.

The broader research landscape includes the study of structurally similar compounds, which provides insight into the potential applications and chemical behavior of this entire class of molecules. For example, significant research has been conducted on fluorinated chalcones, which are acyclic analogs sharing the fluorophenyl-enone motif. These studies often investigate their synthesis, crystal structure, and potential biological activities. researchgate.net Likewise, other substituted fluorophenyl cyclohexane (B81311) derivatives are explored as building blocks for new chemical entities. smolecule.com The collective research trajectory points towards the exploration of these fluorinated systems as key components in the development of new pharmaceuticals and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)cyclohex-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-3,5-6H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODDALSHJPOPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Fluorophenyl Cyclohex 3 En 1 One

Retrosynthetic Disconnections and Strategic Approaches

Key Precursors and Starting Materials

The retrosynthetic disconnection of 4-(4-fluorophenyl)cyclohex-3-en-1-one logically points to several key precursors. The most prominent of these involves a disconnection based on the Robinson annulation reaction, a powerful method for forming six-membered rings. acs.orgpearson.comnrochemistry.comyoutube.comlibretexts.org This strategy identifies two primary building blocks: an enolate of a ketone and an α,β-unsaturated ketone.

A crucial precursor for introducing the 4-fluorophenyl group is 4-fluorobenzaldehyde . This readily available aromatic aldehyde can be a starting point for creating a more complex fragment that will be incorporated into the cyclohexenone ring. Another key precursor is a suitable Michael acceptor, such as methyl vinyl ketone , which is a classic component in the Robinson annulation. acs.org Alternatively, a more complex precursor could be a substituted chalcone, which is a 1,3-diaryl-2-propen-1-one derivative.

The following table summarizes key precursors and their roles in the synthesis:

Precursor/Starting MaterialRole in Synthesis
4-FluorobenzaldehydeSource of the 4-fluorophenyl group.
Acetone (B3395972) or a derivativeProvides the initial carbon framework for the enolate.
Methyl Vinyl KetoneActs as the Michael acceptor in the Robinson annulation.
4-FluorophenylacetyleneCan be used in cycloaddition reactions to form the core ring.

Fragment Coupling Strategies

Fragment coupling strategies involve the joining of two or more molecular fragments to construct the target molecule. nih.gov This convergent approach can be highly efficient in complex syntheses. For this compound, the most significant fragment coupling strategy is the Robinson annulation . acs.orgpearson.comnrochemistry.comyoutube.comlibretexts.org

The Robinson annulation is a two-step process that begins with a Michael addition of a ketone enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclohexenone ring. acs.org In the context of synthesizing this compound, a potential pathway would involve the reaction of an enolate derived from a ketone with a vinyl ketone bearing the 4-fluorophenyl group.

De Novo Synthesis Routes to the Cyclohexenone Core

De novo synthesis refers to the construction of the target molecule from simple, acyclic precursors. Cycloaddition reactions are particularly powerful for the de novo synthesis of cyclic structures like the cyclohexenone core.

Cycloaddition Reactions

Cycloaddition reactions are chemical reactions in which two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. wikipedia.orgnih.gov

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgchemistrysteps.commasterorganicchemistry.comchemtube3d.comrsc.org In principle, this compound could be synthesized via a Diels-Alder reaction between a diene carrying the 4-fluorophenyl group and a suitable dienophile that would lead to the ketone functionality. For instance, a 1-(4-fluorophenyl)-1,3-butadiene could react with a ketene (B1206846) equivalent. The stereochemistry of the substituents on the diene and dienophile is retained in the product, making this a highly stereospecific reaction. chemtube3d.com

The reactivity of the Diels-Alder reaction is often enhanced by having electron-donating groups on the diene and electron-withdrawing groups on the dienophile. chemistrysteps.commasterorganicchemistry.com

A hypothetical Diels-Alder approach is outlined in the table below:

DieneDienophileExpected Intermediate
1-(4-Fluorophenyl)-1,3-butadieneAcrolein4-(4-Fluorophenyl)cyclohex-3-ene-1-carbaldehyde
2-(4-Fluorophenyl)-1,3-butadieneEthyl AcrylateEthyl 4-(4-fluorophenyl)cyclohex-3-ene-1-carboxylate

These intermediates would then require further functional group transformations to yield the final ketone product.

Beyond the classic Diels-Alder reaction, other cycloaddition pathways can be considered for the formation of the cyclohexenone ring, although they are generally less common for this specific target.

A [2+2] photocycloaddition is a reaction between two alkene-containing molecules that are activated by light to form a four-membered cyclobutane (B1203170) ring. acs.orgacs.orgtum.de While not directly forming a six-membered ring, subsequent ring-expansion reactions of a strategically substituted cyclobutane could potentially lead to a cyclohexenone. This type of reaction often requires photochemical conditions. acs.orgacs.org

Intramolecular Ring-Closing Reactions

Intramolecular reactions, where a single molecule containing two reactive functional groups reacts with itself to form a ring, are a cornerstone of cyclic compound synthesis. masterorganicchemistry.com The formation of five- and six-membered rings is often favored in these processes. masterorganicchemistry.com

The Robinson annulation is a powerful and well-established chemical reaction used for the formation of a six-membered ring. wikipedia.org Discovered by Robert Robinson in 1935, this method constructs an α,β-unsaturated ketone within a cyclohexane (B81311) ring system by combining a Michael addition with a subsequent intramolecular aldol condensation. wikipedia.orgmasterorganicchemistry.com It remains a key strategy for synthesizing fused ring systems and various organic compounds, including steroids. wikipedia.orgnih.govlibretexts.org

The general mechanism involves the Michael addition of an enolate to an α,β-unsaturated ketone, which forms a 1,5-diketone intermediate. libretexts.org This intermediate then undergoes a base-catalyzed intramolecular aldol condensation, where an enolate is formed and attacks the other carbonyl group, leading to cyclization. masterorganicchemistry.com Subsequent dehydration yields the final cyclohexenone product. masterorganicchemistry.com

For the specific synthesis of this compound, a plausible Robinson annulation strategy would involve the reaction between a suitable 1,3-dicarbonyl compound and a vinyl ketone bearing the 4-fluorophenyl group. A potential set of reactants is detailed in the table below.

Table 1: Proposed Reactants for Robinson Annulation Synthesis

Role Reactant Structure
Michael Acceptor 1-(4-Fluorophenyl)prop-2-en-1-one F-C₆H₄-C(O)CH=CH₂
Michael Donor Acetoacetic ester (or its enolate) CH₃C(O)CH₂COOR

The reaction would proceed via the formation of a 1,5-diketone intermediate, which then cyclizes and dehydrates to yield the target compound. This approach exemplifies a classic and reliable method for constructing the core scaffold.

Ring-closure can also be achieved through radical or anionic pathways, which represent alternative strategies for forming cyclic ketones.

Radical cyclizations have emerged as a valuable tool in organic synthesis, often proceeding under mild and neutral conditions. princeton.edu These reactions typically involve the generation of a radical species which then attacks an unsaturated bond within the same molecule to form a ring. The tin hydride method, using reagents like tributyltin hydride (Bu₃SnH) and an initiator such as azobisisobutyronitrile (AIBN), is a classic way to generate the necessary radical from a halide precursor. princeton.edu A hypothetical precursor for a radical cyclization to form the target compound would be an open-chain halide that, upon radical formation, could undergo a 6-exo-trig cyclization.

Anionic cyclizations involve an intramolecular nucleophilic attack by a carbanion. These reactions are governed by factors such as stereoelectronics and ring strain, with Baldwin's rules providing a framework for predicting the feasibility of different ring closures. researchgate.netlibretexts.org For instance, a 6-endo-trig cyclization, which could potentially form the cyclohexenone ring, is generally considered a favored pathway under Baldwin's rules. libretexts.org A suitable precursor would be a δ,ε-unsaturated ketone with a terminal activating group that facilitates the formation of an anion at the correct position for cyclization.

Multi-Component Reactions (MCRs) for Direct Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. researchgate.netnih.gov This approach offers significant advantages, including reduced reaction steps, minimized waste, and the rapid generation of molecular complexity. researchgate.net Well-known MCRs include the Hantzsch, Biginelli, Ugi, and Passerini reactions. organic-chemistry.org

While no specific MCR has been documented for the direct synthesis of this compound, the principles of MCRs suggest a potential pathway. A hypothetical one-pot reaction could be designed involving 4-fluorobenzaldehyde, a 1,3-dicarbonyl compound, and a suitable C2-synthon. Such a convergent approach would be a highly atom-economical and efficient alternative to more traditional linear synthetic sequences. researchgate.net The development of new MCRs is an active area of research, and designing a novel reaction for this specific scaffold remains a viable synthetic goal.

Functionalization and Modification of Existing Cyclohexenone Scaffolds

An alternative to building the ring system from acyclic precursors is to start with a pre-formed cyclohexenone or cyclohexanone (B45756) ring and introduce the required 4-fluorophenyl group. This strategy relies on the C-H functionalization or cross-coupling of a suitable derivative. nih.gov

Introduction of the 4-Fluorophenyl Moiety

The key step in this approach is the formation of the carbon-carbon bond between the cyclohexenone ring and the 4-fluorophenyl group.

Organometallic reactions are among the most powerful tools for C-C bond formation.

Grignard Reaction: The Grignard reaction involves an organomagnesium halide (Grignard reagent) acting as a potent nucleophile. pearson.com This reagent can attack electrophilic carbonyl carbons. pearson.com A documented synthesis of 2-(4-fluorophenyl)cyclohexanone (B1338763) involves the reaction of a Grignard reagent, prepared from p-fluorobromobenzene and magnesium, with 2-chlorocyclohexanone. chemicalbook.com Although this yields a saturated ketone, subsequent dehydrogenation could provide the desired α,β-unsaturated system. organic-chemistry.org Alternatively, the Grignard reagent could be added to cyclohexenone itself in a 1,4-conjugate addition, or to a protected cyclohexanone, followed by dehydration.

Table 2: Example of Grignard Reaction for a Precursor

Reactant 1 (Grignard Reagent) Reactant 2 (Electrophile) Product (Precursor)

Suzuki Coupling Reaction: The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate. diva-portal.org This reaction is highly versatile and tolerant of many functional groups, making it ideal for late-stage functionalization. mdpi.commdpi.com To synthesize this compound via this method, one would start with a cyclohexenone scaffold bearing a leaving group (e.g., a bromine, iodine, or triflate) at the 4-position. This precursor would then be coupled with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base. The use of fluorinated arylboronic acids in Suzuki couplings is well-documented. ugr.es

Table 3: Proposed Reactants for Suzuki Coupling

Reactant 1 (Boronic Acid) Reactant 2 (Cyclohexenone Precursor) Catalyst/Base

This strategy allows for the convergent and efficient introduction of the fluorinated aryl moiety onto a pre-existing and readily available cyclohexenone core.

Direct Aromatic Functionalization

Direct aromatic functionalization methods focus on creating the crucial carbon-carbon bond between the 4-fluorophenyl group and the cyclohexenone ring. Transition metal-catalyzed cross-coupling reactions are paramount in this approach.

One of the most powerful and widely used methods is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comyoutube.comyoutube.com For the synthesis of this compound, this would involve reacting 4-fluorophenylboronic acid with a 4-halocyclohex-3-en-1-one or a related enol triflate. The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to form the final product and regenerate the catalyst. youtube.com The versatility of the Suzuki reaction allows for the use of a wide array of functional groups, and it is known for its mild reaction conditions. youtube.com

Another significant strategy is the direct C-H arylation . This method offers a more atom-economical alternative by avoiding the pre-functionalization required for traditional cross-coupling partners (like boronic acids). youtube.com Palladium-catalyzed direct γ-C(sp³)–H arylation of β-alkoxy cyclohexenones has been reported, demonstrating that a C-H bond on the cyclohexenone ring can be directly coupled with an aryl halide. rsc.org While not yet specifically documented for this compound, this methodology represents a cutting-edge approach for its synthesis.

Stereoselective Functionalization of the Enone System

Once the this compound core is assembled, the enone moiety (the α,β-unsaturated ketone) becomes a focal point for further functionalization. Stereoselective reactions targeting this system are crucial for creating chiral derivatives, which are of significant interest in medicinal chemistry. A reaction is stereoselective when it results in the preferential formation of one stereoisomer over another. masterorganicchemistry.com

Asymmetric conjugate addition is a key method for introducing a substituent at the β-position of the enone system. This can be achieved using organocatalysis or transition metal catalysis. For instance, the addition of various nucleophiles to the double bond can be rendered enantioselective. nih.govmdpi.commdpi.comnih.gov While many examples focus on adding nucleophiles to the β-position, these catalytic systems highlight the potential for stereocontrolled functionalization of the enone.

Asymmetric hydrogenation of the enone system can produce chiral cyclohexanones or cyclohexanols with high stereocontrol. This can involve the reduction of the carbon-carbon double bond, the carbonyl group, or both. Asymmetric transfer hydrogenation (ATH) using chiral ruthenium catalysts has been successfully applied to γ-hydroxy-2-cyclohexenones to yield chiral products with high enantioselectivity. mdpi.com This demonstrates a viable pathway to stereoselectively reduce the carbonyl of a pre-existing chiral cyclohexenone or to simultaneously set multiple stereocenters.

Catalytic Asymmetric Synthesis

Catalytic asymmetric synthesis aims to create chiral molecules from achiral starting materials using a small amount of a chiral catalyst. This is the most efficient method for producing enantiomerically pure compounds.

Organocatalytic Approaches (e.g., Cinchona Alkaloid Catalysis, Primary-Secondary Diamines)

Organocatalysis utilizes small organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. mdpi.com A prominent route to chiral cyclohexenones is the asymmetric Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comyoutube.com

Cinchona alkaloids and their derivatives are highly effective organocatalysts for such transformations. nih.gov They can act as Brønsted bases or be modified into phase-transfer catalysts or bifunctional acid-base catalysts. In the context of synthesizing a molecule like this compound, a chiral Cinchona-derived catalyst could be used in an asymmetric Michael addition, which is the first step of the Robinson annulation, to set the stereochemistry. rsc.org

Primary-secondary diamines , often derived from chiral backbones like 1,2-diphenylethylenediamine (DPEN) or cyclohexane-1,2-diamine, are another cornerstone of organocatalysis. mdpi.com These catalysts typically operate by forming a chiral enamine intermediate with a ketone substrate. This enamine then reacts with an electrophile, such as an α,β-unsaturated aldehyde or ketone. For example, an (R,R)-DPEN-based thiourea (B124793) organocatalyst has been used for the asymmetric Michael addition of cycloketones to nitroalkenes, achieving high yields and excellent enantioselectivity. mdpi.com An organocatalytic approach using a p-nitrophenyl group to activate acetone has been shown to produce β-substituted α-arylcyclohexenones with up to 96% enantiomeric excess (ee). rsc.org

Catalyst TypeReactionKey FeaturesRepresentative Result
Cinchona Alkaloid Derivatives Asymmetric Michael AdditionBifunctional activation, mild conditions. rsc.orgProducts with high ee (>99%) and diastereoselectivity (dr). nih.gov
Primary-Secondary Diamines Asymmetric Robinson AnnulationEnamine catalysis, creation of multiple stereocenters.Fluorinated cyclohexenones with excellent ee and dr. acs.org

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal complexes featuring chiral ligands are powerful tools for asymmetric synthesis, often providing high turnover numbers and exceptional selectivity.

Asymmetric hydrogenation is a prime example. The hydrogenation of tetrasubstituted cyclic enones, which are structurally similar to the target compound, is a challenging transformation. However, highly efficient iridium-catalyzed methods have been developed. Using chiral phosphine (B1218219) ligands, these catalysts can sequentially hydrogenate both the C=C and C=O bonds in one pot, affording chiral cycloalkanols with three contiguous stereocenters in excellent enantioselectivity (92 to >99% ee) and diastereoselectivity. nih.govacs.org

Asymmetric conjugate addition catalyzed by transition metals is another robust method. Rhodium and palladium complexes with chiral ligands have been shown to catalyze the addition of organoboron reagents (like arylboronic acids) to α,β-unsaturated carbonyl compounds. orgsyn.org This approach is particularly effective for creating β-chiral ketones. For the synthesis of a chiral version of 4-(4-fluorophenyl)cyclohexan-1-one, this would involve the asymmetric addition of a nucleophile to the enone double bond of the target molecule.

Biocatalytic Transformations

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations. These methods are prized for their exceptional selectivity and environmentally friendly nature, often operating in aqueous media under mild conditions.

For the synthesis of chiral derivatives of this compound, enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are highly relevant. These enzymes can reduce the ketone functionality to a secondary alcohol with high enantioselectivity. The biocatalytic reduction of various substituted cyclohexanones using Baker's Yeast (Saccharomyces cerevisiae) is a well-established method. sphinxsai.com

A more advanced strategy is Dynamic Kinetic Resolution (DKR) . This process combines a rapid, catalyst-mediated racemization of the starting material with an irreversible, enzyme-catalyzed kinetic resolution. princeton.eduprinceton.edu For instance, a racemic mixture of a chiral cyclohexanone could be subjected to a DKR protocol. While one enantiomer is selectively reduced by a ketoreductase, a racemization catalyst (e.g., a photoredox catalyst) continuously interconverts the remaining enantiomer, allowing for a theoretical yield of 100% for a single stereoisomer of the corresponding alcohol. princeton.edursc.org Similarly, lipases can be used in the DKR of alcohols. nih.gov Multienzymatic systems combining ene-reductases and ADHs can reduce α,β-unsaturated ketones to the corresponding saturated chiral alcohols with high stereoselectivity across three new stereocenters. acs.org

Green Chemistry Principles and Sustainable Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govacs.org The synthesis of this compound can be evaluated through this lens.

Catalysis: The extensive use of organocatalytic, transition metal-catalyzed, and biocatalytic methods (Sections 2.4.1-2.4.3) directly aligns with the principle of catalysis over stoichiometric reagents. Catalysts are used in small amounts and can be recycled, minimizing waste. nih.gov

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Ring-forming reactions like the Robinson annulation are inherently atom-economical. wikipedia.orgorganic-chemistry.org Direct C-H arylation is superior to traditional cross-coupling in this regard as it eliminates the atoms associated with the organometallic functional group (e.g., B(OH)₂).

Safer Solvents and Auxiliaries: Efforts to replace hazardous organic solvents with greener alternatives are crucial. Research has demonstrated that Suzuki-Miyaura couplings can be performed efficiently in water, a benign solvent. rsc.org Biocatalytic transformations also predominantly use water as the reaction medium. sphinxsai.com

Designing Safer Chemicals: This principle involves creating products that possess little or no toxicity. While the toxicological profile of the target compound is outside this article's scope, the synthetic methods themselves can be made safer. For example, developing metal-free synthesis routes, such as the organocatalytic or biocatalytic options, can avoid contamination of the final product with potentially toxic heavy metals like palladium. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure saves energy. Many organocatalytic and biocatalytic reactions operate under these mild conditions, making them more energy-efficient than methods requiring high temperatures. sphinxsai.comnih.gov

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Solvent-Free and Aqueous Reaction Media

The principles of green chemistry encourage the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. ekb.egnih.gov For the synthesis of related cyclohexenone structures, both aqueous and solvent-free conditions have been explored.

Solvent-free approaches, often utilizing mechanochemistry through ball milling, have emerged as a promising alternative to traditional solution-based synthesis. researchgate.netyoutube.com This technique can lead to reduced waste and sometimes unique reactivity. While a specific solvent-free synthesis for this compound has not been detailed in the reviewed literature, the synthesis of other cyclic compounds, such as 1-(4-chlorophenyl)pyrazolidin-3-one, has been successfully achieved using ball milling, highlighting the potential of this method. youtube.com

Aqueous reaction media are also a cornerstone of green synthesis. For the synthesis of highly functionalized cyclohexanones, cascade Michael-aldol reactions have been performed in a biphasic system with aqueous potassium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). beilstein-journals.org This method allows for the reaction to proceed at room temperature while minimizing the use of organic solvents. The synthesis of certain cyclohexenone derivatives has also been achieved through the hydrative cyclization of diynes in a mixture of methanol (B129727) and water, catalyzed by a platinum complex. mdpi.com

Catalyst Recycling and Reusability

Catalyst recycling is a critical aspect of sustainable chemical manufacturing, aiming to reduce costs and minimize waste. In the context of synthesizing cyclohexenone derivatives and related compounds, various strategies for catalyst recycling have been developed.

For reactions catalyzed by precious metals, such as palladium-catalyzed cross-coupling reactions, the development of recyclable catalysts is of high interest. One approach involves the immobilization of the catalyst on a solid support. For example, palladium nanoparticles have been supported on magnetic core-shell structures, allowing for easy separation of the catalyst from the reaction mixture using an external magnet and subsequent reuse. mdpi.com

In the realm of organocatalysis, which is relevant to Robinson annulations for cyclohexenone synthesis, polymer-bound catalysts have been employed. These heterogeneous catalysts can be recovered by simple filtration and potentially reused in subsequent reaction cycles. researchgate.net

Atom Economy and E-Factor Analysis

Atom economy and the E-Factor are key metrics in green chemistry to assess the efficiency and environmental impact of a chemical process. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while the E-Factor measures the mass of waste produced per unit of product.

For the synthesis of this compound via the dehydration of 4-(p-fluorophenyl)-4-hydroxycyclohexanone, the atom economy can be calculated. The dehydration reaction is theoretically 100% atom economical if the acid is catalytic, as all atoms of the starting material are, in principle, converted to the product and water. However, in practice, the use of stoichiometric reagents and the generation of side products will lower the effective atom economy.

A detailed E-Factor analysis for the synthesis of this compound is not available in the literature reviewed. Such an analysis would require a complete mass balance of all materials used in the process, including reactants, solvents, catalysts, and any materials used in workup and purification, and comparing it to the mass of the isolated product.

Optimization of Reaction Conditions and Process Development

The optimization of reaction parameters is crucial for improving the efficiency, yield, and purity of a chemical synthesis, making it viable for larger-scale production.

Temperature and Pressure Effects

Temperature is a critical parameter in the synthesis of cyclohexenone derivatives. For instance, in the platinum-catalyzed hydrative cyclization of diynes to form cyclohexenones, the reaction is typically carried out at an elevated temperature of 70 °C to ensure a reasonable reaction rate. mdpi.com In contrast, some organocatalytic Michael additions for the formation of cyclohexanone precursors are conducted at room temperature to enhance selectivity. beilstein-journals.org The specific effect of temperature and pressure on the synthesis of this compound via the dehydration of its hydroxy precursor has not been extensively studied in the available literature.

Catalyst Loading and Ligand Design

In catalyzed reactions leading to cyclohexenones, the amount of catalyst (catalyst loading) and the nature of the ligands play a significant role. In the platinum-catalyzed hydrative cyclization, a catalyst loading of 5 mol% was found to be effective. mdpi.com For asymmetric Robinson annulations, the structure of the diamine catalyst is crucial for achieving high enantioselectivity. nih.gov The design of chiral ligands for metal-based catalysts or the development of more efficient organocatalysts are active areas of research to improve the synthesis of chiral cyclohexenones.

Yield and Purity Enhancements

The yield and purity of this compound are significantly influenced by the purification method. Recrystallization from a suitable solvent, such as petroleum ether, has been shown to be an effective method for obtaining the pure product with a high reported yield of 96% after synthesis via dehydration. nih.gov The optimization of the reaction time and the efficient removal of the water by-product can also contribute to driving the dehydration reaction to completion, thereby enhancing the yield. For multi-step syntheses like the Robinson annulation, the purification of intermediates is often necessary to ensure the purity of the final product.

Reactivity and Chemical Transformations of 4 4 Fluorophenyl Cyclohex 3 En 1 One

Reactions at the Carbonyl Group

The ketone functionality in 4-(4-fluorophenyl)cyclohex-3-en-1-one is a primary site for chemical reactions, specifically nucleophilic additions.

Nucleophilic Additions to the Ketone

The carbon-oxygen double bond of the ketone is polarized, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.org This reaction, known as nucleophilic addition or 1,2-addition, involves the attack of a nucleophile on the carbonyl carbon, which causes the C=O pi bond to break and the electrons to move to the electronegative oxygen atom. masterorganicchemistry.com This process results in the formation of a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol.

Strong, "hard" nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) typically favor this direct attack at the carbonyl carbon. masterorganicchemistry.comyoutube.com For instance, the reaction with a Grignard reagent would lead to the formation of a tertiary alcohol, with the nucleophilic alkyl or aryl group from the Grignard reagent adding to the carbonyl carbon. youtube.com

Reductions of the Carbonyl Functionality

The carbonyl group can be reduced to a secondary alcohol. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can accomplish this transformation. youtube.com However, in α,β-unsaturated ketones, a significant challenge is achieving selective reduction of the carbonyl group without affecting the carbon-carbon double bond.

The Luche reduction, which employs sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃), is a highly effective method for the selective 1,2-reduction of enones. researchgate.net This method would convert this compound into 4-(4-fluorophenyl)cyclohex-3-en-1-ol, preserving the cyclohexene (B86901) ring's double bond.

For a complete reduction of the carbonyl group to a methylene (B1212753) group (C=O → CH₂), harsher methods are required. The Wolff-Kishner reduction, which uses hydrazine (B178648) (NH₂NH₂) and a strong base (like KOH) at high temperatures, is a classic method for this transformation. masterorganicchemistry.com This reaction proceeds through the formation of a hydrazone intermediate, which then eliminates nitrogen gas to yield the alkane. masterorganicchemistry.com

Formation of Imines, Oximes, and Other Heteroatom Derivatives

The ketone can undergo condensation reactions with primary amines (R-NH₂) to form imines, also known as Schiff bases (C=N-R). libretexts.orgmasterorganicchemistry.com This reaction is typically catalyzed by a mild acid and involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate. libretexts.org Subsequent dehydration of the carbinolamine yields the imine and a molecule of water. libretexts.orgmasterorganicchemistry.com

Similarly, reaction with hydroxylamine (B1172632) (H₂NOH) produces an oxime (C=N-OH). wikipedia.org This reaction is a reliable method for the preparation of oximes and historically has been used for the characterization and identification of ketones and aldehydes. wikipedia.orgwikipedia.org Other nitrogen-based nucleophiles, such as hydrazine and its derivatives (e.g., 2,4-dinitrophenylhydrazine), react in an analogous manner to form hydrazones, which are often colorful crystalline solids. libretexts.org

Reactions Involving the α,β-Unsaturated Ketone (Enone) Moiety

The conjugation of the carbon-carbon double bond with the carbonyl group creates an extended π-system known as an enone. This conjugation transmits the electrophilic character of the carbonyl carbon to the β-carbon of the double bond, making it susceptible to nucleophilic attack. libretexts.orgnih.gov

Conjugate Additions (1,4-Additions)

Nucleophilic conjugate addition, also known as 1,4-addition or the Michael reaction, is a key reaction of α,β-unsaturated carbonyl compounds. libretexts.orgwikipedia.org In this process, a nucleophile attacks the electrophilic β-carbon. wikipedia.org The resulting negative charge is delocalized across the oxygen and the α-carbon, forming a resonance-stabilized enolate anion. wikipedia.org Subsequent protonation, typically on the α-carbon, leads to the formation of a saturated ketone after keto-enol tautomerism. wikipedia.org

The competition between 1,2-addition (at the carbonyl) and 1,4-addition (at the β-carbon) is largely determined by the nature of the nucleophile. libretexts.org Softer, less basic nucleophiles like amines, thiols, and Gilman reagents (organocuprates) tend to favor the thermodynamically controlled 1,4-addition. libretexts.orgyoutube.com

Reaction TypeNucleophile TypePreferred Site of Attack
1,2-Addition Hard Nucleophiles (e.g., Grignard Reagents, Organolithiums)Carbonyl Carbon
1,4-Addition (Conjugate Addition) Soft Nucleophiles (e.g., Enolates, Amines, Thiols, Cuprates)β-Carbon
Michael Additions with Carbon Nucleophiles (e.g., Enolates, Nitroalkanes)

The Michael reaction is a particularly powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of a stabilized carbanion (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.orgmasterorganicchemistry.com

Common Michael donors include enolates derived from dicarbonyl compounds such as malonic esters (e.g., diethyl malonate) or β-ketoesters. youtube.commasterorganicchemistry.com The reaction is typically carried out in the presence of a base, which deprotonates the dicarbonyl compound to generate the nucleophilic enolate. youtube.com This enolate then adds to the β-carbon of this compound.

Other carbon nucleophiles can also participate in Michael additions. For example, the conjugate addition of nitroalkanes (like nitromethane) to enones is a well-established method for forming new carbon-carbon bonds. lookchem.com

Table of Michael Addition Reactions

Michael Donor (Nucleophile) General Conditions Expected Product Structure
Enolate from Diethyl Malonate Base (e.g., Sodium Ethoxide) 3-(1,1-Bis(ethoxycarbonyl)methyl)-4-(4-fluorophenyl)cyclohexan-1-one
Enolate from a β-Ketoester Base (e.g., Sodium Ethoxide) 3-(1-Acetyl-1-alkoxycarbonylmethyl)-4-(4-fluorophenyl)cyclohexan-1-one

| Nitromethane | Base (e.g., DBU) | 4-(4-Fluorophenyl)-3-(nitromethyl)cyclohexan-1-one |

Michael Additions with Heteroatom Nucleophiles (e.g., Amines, Thiols)

The α,β-unsaturated ketone moiety in this compound is an excellent Michael acceptor, readily undergoing conjugate addition with various nucleophiles. Heteroatom nucleophiles such as amines (aza-Michael addition) and thiols (thia-Michael addition) are particularly effective in this transformation, leading to the formation of valuable β-amino and β-thioether derivatives, respectively. organic-chemistry.orgnih.gov

The general mechanism for these additions involves the 1,4-conjugate addition of the nucleophile to the electron-deficient β-carbon of the enone. organic-chemistry.orgyoutube.com For thiols, the reaction, often catalyzed by a base, proceeds through the formation of a thiolate anion, which then attacks the β-position to form an enolate intermediate. Subsequent protonation yields the final β-thioether product. nih.govsrce.hr Similarly, primary and secondary amines can add to the enone system to furnish β-amino ketone derivatives. youtube.commdpi.com The reaction is thermodynamically controlled and is a powerful method for C-N and C-S bond formation. organic-chemistry.orgsrce.hr

The reversibility of the thia-Michael addition has been noted, particularly under basic conditions, which can be utilized in dynamic covalent chemistry. nih.govresearchgate.net The stability of the resulting adduct is influenced by the nature of the Michael acceptor. nih.gov

Table 1: General Conditions for Michael Additions to α,β-Unsaturated Ketones

NucleophileCatalyst/ConditionsProduct Type
Thiols (R-SH)Base (e.g., NaOEt, Et₃N), Room Temperatureβ-Thioether Ketone
Amines (R₂-NH)Often catalyst-free or with mild acid/base, Methanol (B129727) or other polar solventsβ-Amino Ketone

This table represents typical conditions for Michael additions as described in the literature for similar α,β-unsaturated systems. youtube.comsrce.hr

Asymmetric Michael Additions

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and the asymmetric Michael addition provides a powerful tool for creating stereocenters. For substrates like this compound, the conjugate addition can be rendered enantioselective through the use of chiral catalysts. rsc.org Organocatalysis, in particular, has emerged as a highly effective strategy for these transformations. rsc.orgmdpi.com

Chiral primary and secondary amines, thioureas, and their derivatives are prominent organocatalysts for the asymmetric Michael addition of various nucleophiles to cyclic enones. mdpi.comnih.gov For instance, chiral primary amines can catalyze the sulfa-Michael addition of thiols to vinyl ketones with high enantioselectivity. researchgate.net Bifunctional catalysts, such as those derived from cinchona alkaloids or chiral diamines incorporating a thiourea (B124793) moiety, can activate both the nucleophile and the acceptor simultaneously through hydrogen bonding, leading to highly organized transition states and excellent stereocontrol. mdpi.combeilstein-journals.org These catalysts have been successfully applied to the reaction of cyclohexanone (B45756) with nitroolefins, achieving high yields and enantioselectivities. mdpi.com

The development of polymer-anchored chiral catalysts offers practical advantages, including simplified purification and catalyst recycling. researchgate.netacs.orgnih.gov Such catalysts have proven effective in the asymmetric Michael addition of thiols and amines to cyclic enones. acs.orgnih.gov

Table 2: Chiral Catalysts for Asymmetric Michael Additions to Cyclic Enones

Catalyst TypeExample NucleophileKey FeatureExpected Outcome
Chiral Thiourea (e.g., from DPEN)Ketones, NitroalkanesDual hydrogen bonding activation of nucleophile and electrophile. mdpi.comHigh enantioselectivity (ee) and diastereoselectivity (dr). mdpi.com
Chiral Primary AmineThiolsEnamine/iminium ion formation and activation. researchgate.netGood to excellent enantioselectivity. researchgate.net
Polymer-Supported Chiral LigandsThiols, Amines, NitroalkanesHeterogeneous catalysis, recyclable. acs.orgnih.govGood yields and high enantiomeric excesses. nih.gov

This table summarizes catalyst systems used for asymmetric Michael additions on related cyclic enone substrates. mdpi.comresearchgate.netnih.gov

Electrophilic Additions to the Double Bond

While nucleophilic addition to the conjugated system is dominant, the double bond of the cyclohexenone ring can also undergo electrophilic addition reactions, typical of alkenes. A classic example is the addition of halogens like bromine (Br₂) or chlorine (Cl₂). libretexts.orgchemguide.co.uk

The reaction proceeds via an electrophilic attack on the π-system of the double bond. The approaching halogen molecule becomes polarized, leading to the formation of a cyclic halonium ion intermediate. libretexts.orgchemguide.co.uk This intermediate is then attacked by the halide anion (e.g., Br⁻) in an Sₙ2-like fashion. The nucleophilic attack occurs from the side opposite to the halonium bridge, resulting in anti-addition of the two halogen atoms across the double bond. libretexts.org The reaction with cyclohexene and bromine, for example, yields trans-1,2-dibromocyclohexane. chemguide.co.uk A similar outcome would be expected for this compound, yielding a dihalogenated cyclohexanone derivative.

Cycloaddition Reactions (e.g., Photocycloadditions, [3+2] Cycloadditions)

The double bond in the cyclohexenone ring can participate as a component in cycloaddition reactions. These reactions are powerful methods for constructing cyclic and bicyclic systems. nih.gov

Photocycloadditions are a notable class of reactions for enones. Under photochemical conditions, the enone can be excited to a higher energy state, enabling cycloadditions that are thermally forbidden. youtube.com For instance, [2+2] photocycloadditions can occur between the enone double bond and another alkene to form a cyclobutane (B1203170) ring. Furthermore, [4+4] photocycloadditions, though less common, can occur between two diene systems upon photoexcitation to form eight-membered rings. wikipedia.orgtaylorandfrancis.com

The enone can also act as a dienophile in [4+2] cycloadditions (Diels-Alder reactions), reacting with a conjugated diene. nih.gov Additionally, the generation of unstable cyclopropene (B1174273) intermediates from vinyldiazo compounds under photolytic conditions can be trapped by dienophiles in [4+2] cycloadditions to form bicyclic products. nih.gov Formal [3+2] cycloadditions are also a possibility, for instance, with nitrile imines, to construct five-membered heterocyclic rings.

Dehydrogenation and Aromatization Pathways

Substituted cyclohexenones are valuable precursors for the synthesis of phenols through dehydrogenation and aromatization. nih.govyoutube.comnih.gov This transformation is a powerful strategy for constructing substituted biaryl systems. For this compound, aromatization would lead to the formation of 4-fluoro-4'-hydroxybiphenyl, a valuable phenolic derivative.

This process can be achieved using various catalytic systems, often employing transition metals like palladium supported on carbon (Pd/C). nih.govacs.org The reaction can proceed under inert conditions, with the dienol intermediate being a key species stabilized on the metal surface. acs.org Alternatively, oxidative conditions using oxidants such as copper(II) acetate (B1210297) can drive the reaction. rsc.org For example, 4-phenylcyclohexanone (B41837) has been successfully converted to the corresponding phenol (B47542) and subsequently used in one-pot syntheses of more complex structures like coumarins. rsc.org The dehydrogenation of cyclohexenones to phenols is considered an elegant pathway for creating structurally diverse aromatic compounds from readily available starting materials. nih.gov

Table 3: Catalytic Systems for Dehydrogenation of Cyclohexenones

CatalystOxidant/ConditionsProduct
Pd/CInert conditions, high temperaturePhenol
Pd(TFA)₂Cu(OAc)₂, O₂, 110 °CPhenol
I₂DMSOPhenol

This table provides examples of conditions used for the aromatization of related cyclohexanone/cyclohexenone systems. youtube.comacs.orgrsc.org

Reactions at the Fluorophenyl Moiety

The fluorophenyl group of the molecule can undergo reactions characteristic of substituted aromatic rings.

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

The fluorophenyl ring is subject to electrophilic aromatic substitution (SₑAr), where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu The regiochemical outcome of such a substitution is governed by the directing effects of the substituents already present on the ring: the fluorine atom and the cyclohexenone-containing alkyl group.

Fluorine: As a halogen, fluorine is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Although it directs to these positions via resonance stabilization of the intermediate carbocation, it is a deactivating group due to its strong inductive electron-withdrawing effect. uci.edulibretexts.org

Cyclohexenone Substituent: The entire 4-(cyclohex-3-en-1-one)yl group attached to the phenyl ring acts as an electron-withdrawing group due to the carbonyl. Such groups are typically meta-directors and are deactivating. uci.edu

In this case, the para position relative to the fluorine is already occupied by the cyclohexenone substituent. Therefore, electrophilic attack will be directed to the ortho position relative to the fluorine atom. The deactivating nature of both substituents means that forcing conditions may be required for reactions like nitration (using a mixture of nitric and sulfuric acids) or halogenation (using a halogen with a Lewis acid catalyst like FeCl₃ or AlCl₃). organicchemistrytutor.comlibretexts.orgmasterorganicchemistry.com The reaction will be slower than the substitution of benzene (B151609) itself. libretexts.org

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄4-(2-Nitro-4-fluorophenyl)cyclohex-3-en-1-one
BrominationBr₂, FeBr₃4-(2-Bromo-4-fluorophenyl)cyclohex-3-en-1-one
ChlorinationCl₂, AlCl₃4-(2-Chloro-4-fluorophenyl)cyclohex-3-en-1-one

Nucleophilic Aromatic Substitution (e.g., SNAr for fluorine displacement)

Nucleophilic aromatic substitution (SNAr) represents a key reaction pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org Unlike SN1 and SN2 reactions common to aliphatic systems, the SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org In this pathway, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring.

For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. libretexts.orgmasterorganicchemistry.com These EWGs are crucial for stabilizing the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the initial nucleophilic attack, which is the rate-determining step. libretexts.orgmasterorganicchemistry.com

However, the viability of SNAr on the 4-fluorophenyl moiety of this specific compound is questionable under standard conditions. The cyclohex-3-en-1-one (B1204788) substituent, while containing an electron-withdrawing carbonyl group, is not a sufficiently powerful activating group in the manner of a nitro (–NO₂) or cyano (–CN) group. Its activating influence is diminished by the intervening double bond and the non-planar geometry, which limits direct resonance stabilization of the Meisenheimer complex. Therefore, displacing the fluorine atom on this compound via SNAr would likely require harsh reaction conditions or further modification of the molecule to enhance its electrophilicity.

Table 1: Factors Influencing SNAr on this compound

FactorInfluence on ReactivityRationale
Leaving Group FavorableFluorine is the most activating halogen for SNAr due to its high electronegativity, which facilitates the rate-determining nucleophilic attack. libretexts.orgmasterorganicchemistry.com
Activating Group UnfavorableThe cyclohexenone moiety is a relatively weak deactivating group and does not provide sufficient resonance stabilization for the Meisenheimer intermediate compared to classic activating groups like -NO₂. wikipedia.org
Nucleophile VariableStrong nucleophiles (e.g., alkoxides, amines) are required. Reaction success is highly dependent on the nucleophile's strength and reaction conditions. nih.gov
Reaction Conditions DemandingHigh temperatures and strong bases may be necessary to overcome the low intrinsic reactivity of the substrate. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. nobelprize.orglibretexts.org The Suzuki and Heck reactions, which were recognized with the 2010 Nobel Prize in Chemistry, are prominent examples. nobelprize.orgwikipedia.orgwikipedia.org These reactions typically involve an oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination sequence. libretexts.orglibretexts.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This method is widely used for synthesizing biaryls, styrenes, and polyolefins. wikipedia.org

For this compound, direct use as a substrate in a Suzuki coupling is challenging because the C-F bond is exceptionally strong and generally unreactive under standard palladium-catalyzed conditions. libretexts.org The reactivity order for aryl halides in these couplings is typically I > Br > OTf >> Cl > F. libretexts.org To utilize this molecule in a Suzuki reaction at the phenyl ring, the fluorine atom would first need to be replaced by a more reactive group, such as bromine, iodine, or a triflate (–OTf). Once converted to a suitable aryl halide or triflate, the compound could readily participate in Suzuki couplings with a wide array of aryl- or vinylboronic acids to generate more complex diaryl or aryl-vinyl structures. ugr.esnih.gov

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene, catalyzed by a palladium complex and in the presence of a base, to form a substituted alkene. wikipedia.orgmychemblog.com Similar to the Suzuki reaction, the C-F bond of this compound is not sufficiently reactive for a standard Heck reaction. libretexts.org

However, if the compound were modified to an aryl bromide or iodide, it could serve as the aryl halide partner. Alternatively, the cyclohexenone moiety itself contains a reactive double bond that can act as the alkene partner. For instance, coupling of various aryl halides with the double bond of the cyclohexenone ring has been reported, typically leading to arylation at the β-position (C-3) of the enone. researchgate.net This demonstrates the potential for functionalizing the cyclohexenone ring of the title compound through a Heck-type transformation.

Table 2: Comparison of Suzuki and Heck Reaction Conditions

FeatureSuzuki-Miyaura CouplingHeck Reaction
Reaction Type C(sp²)−C(sp²) bond formationC(sp²)−C(sp²) bond formation
Aryl Substrate Aryl-X (X = I, Br, OTf, Cl) libretexts.orgAryl-X (X = I, Br, OTf, Cl) wikipedia.org
Coupling Partner Organoboron compound (e.g., R-B(OH)₂) wikipedia.orgAlkene (e.g., R'-CH=CH₂) mychemblog.com
Catalyst Pd(0) complex (e.g., Pd(PPh₃)₄, Pd(OAc)₂) with ligands libretexts.orgPd(0) or Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands wikipedia.org
Base Required (e.g., K₂CO₃, Cs₂CO₃, NaOH) wikipedia.orgRequired (e.g., Et₃N, K₂CO₃) wikipedia.org
Key Mechanistic Step Transmetalation nobelprize.orglibretexts.orgMigratory Insertion mychemblog.comlibretexts.org

Stereochemical Control and Regioselectivity in Transformations

The presence of multiple functional groups and a stereocenter in derivatives of this compound makes stereochemical and regiochemical control critical in its transformations.

Diastereoselective Processes and Diastereomeric Ratio (dr)

Diastereoselectivity becomes relevant when a reaction creates a new stereocenter in a molecule that already contains one. In the case of this compound, the carbon at the 4-position is a prochiral center. Reactions that introduce a new substituent or modify the existing structure can generate diastereomers.

For example, reduction of the carbonyl group at C-1 would create a new stereocenter, leading to the formation of two diastereomeric alcohols (cis and trans relative to the 4-fluorophenyl group). The ratio of these diastereomers (diastereomeric ratio, dr) would depend on the steric hindrance posed by the bulky aryl substituent, which directs the incoming reagent to the less hindered face of the molecule. Similarly, conjugate addition of a nucleophile to the C-2 position of the enone system would generate a new stereocenter at C-2, resulting in two diastereomers. The facial selectivity of such additions is often influenced by the existing substituent at C-4, leading to a preference for one diastereomer over the other. nih.gov

Table 3: Examples of Potential Diastereoselective Reactions

Reaction TypeNew Stereocenter(s)Potential DiastereomersFactors Influencing Diastereomeric Ratio (dr)
Ketone Reduction C-1cis- and trans-alcoholsSteric approach control; nature of the reducing agent.
Conjugate Addition C-2 and C-3syn- and anti-adductsSteric hindrance from the C-4 substituent; reaction conditions. nih.gov
Epoxidation C-2 and C-3cis- and trans-epoxidesDirecting effect of allylic substituents; nature of the oxidizing agent.

Enantioselective Processes and Enantiomeric Excess (ee)

Since this compound is a prochiral molecule, it is an ideal substrate for enantioselective synthesis, which aims to produce one enantiomer of a chiral product in excess over the other. nih.gov The success of such a process is measured by the enantiomeric excess (ee). Asymmetric catalysis, using chiral catalysts or reagents, is the most common strategy to achieve high enantioselectivity.

Key enantioselective transformations applicable to this system include:

Asymmetric Conjugate Addition: The addition of nucleophiles (e.g., organometallics, thiols, amines) to the β-carbon of the enone system can be rendered enantioselective by using a chiral catalyst. This would create a chiral center at the 3-position.

Asymmetric Ketone Reduction: The reduction of the carbonyl group using chiral reducing agents (e.g., those based on chiral ligands like BINAP) or enzymes can produce one enantiomer of the corresponding alcohol with high ee.

Palladium-Catalyzed Asymmetric Allylic Alkylation: If the ketone is first converted to an enol ether or enol acetate, the molecule can undergo asymmetric allylic alkylation, a powerful method for creating stereocenters adjacent to a double bond. nih.gov

These methods are crucial for synthesizing optically pure compounds, which is of paramount importance in fields like medicinal chemistry. nih.gov

Table 4: Potential Enantioselective Transformations

TransformationChiral Catalyst/Reagent ExampleResulting Chiral Moiety
Conjugate Addition Organocatalysts (e.g., cinchona alkaloids), Copper-chiral phosphine (B1218219) complexes3-substituted cyclohexanone
Ketone Reduction Ruthenium-BINAP complexes, Chiral oxazaborolidines (CBS catalyst)Chiral allylic alcohol
Allylic Substitution Palladium complexes with chiral ligands (e.g., Trost ligand, (R)-BINAP) libretexts.orgnih.gov2- or 4-substituted cyclohexenone

Regioselective Functionalization of the Cyclohexenone Ring

Regioselectivity refers to the control of reactivity at different positions within a molecule. The this compound scaffold offers several distinct reactive sites, and selective functionalization depends on the choice of reagents and reaction conditions.

The primary reactive sites are:

The Carbonyl Carbon (C-1): This site is electrophilic and susceptible to attack by strong, hard nucleophiles (like Grignard reagents or organolithiums) in a 1,2-addition fashion.

The β-Carbon of the Enone (C-3): This site is also electrophilic due to conjugation and is the preferred site of attack for softer nucleophiles (like cuprates, amines, or thiols) in a 1,4-conjugate addition (Michael addition).

The α-Carbons (C-2 and C-6): The protons on these carbons are acidic and can be removed by a suitable base to form an enolate ion. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to achieve functionalization at the α-position. The regioselectivity between C-2 and C-6 can be controlled by using kinetic versus thermodynamic conditions.

The Alkene Double Bond (C-3/C-4): This bond can undergo reactions such as hydrogenation, epoxidation, or dihydroxylation. Heck reactions can also functionalize this site. researchgate.net

By carefully selecting the reaction conditions, it is possible to direct a transformation to a specific position on the cyclohexenone ring, enabling the synthesis of a wide variety of derivatives. nih.gov

Table 5: Summary of Regioselective Functionalization

Reactive SitePosition(s)Type of ReactionExample Reagent/Condition
Carbonyl GroupC-11,2-AdditionOrganolithium (R-Li), NaBH₄
Conjugated SystemC-31,4-Conjugate AdditionGilman cuprates (R₂CuLi), Michael donors
α-PositionC-2, C-6Enolate Formation & AlkylationLDA (kinetic base), Alkyl halide (R-X)
AlkeneC-3, C-4Electrophilic Addition / Couplingm-CPBA (epoxidation), Pd catalyst/Ar-X (Heck) researchgate.net

Advanced Spectroscopic and Computational Analysis of 4 4 Fluorophenyl Cyclohex 3 En 1 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 4-(4-fluorophenyl)cyclohex-3-en-1-one, with its distinct spin systems in the cyclohexenone ring and the fluorophenyl group, advanced 1D and 2D NMR techniques are indispensable.

While a standard one-dimensional (1D) ¹H NMR spectrum provides initial information on the chemical environment of protons, a full, unambiguous assignment of all proton and carbon signals requires two-dimensional (2D) NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY would be expected to show a correlation between the vinylic proton at C3 and the allylic methylene (B1212753) protons at C2. It would also map the connectivity within the saturated portion of the ring, showing correlations between the protons at C5 and C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. For instance, the vinylic proton at C3 would show a cross-peak to the vinylic carbon C3, and the protons of the methylene groups at C2, C5, and C6 would be correlated to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. This is arguably the most powerful experiment for piecing together the molecular skeleton. Key expected HMBC correlations for this molecule would include:

From the allylic protons (H2) to the carbonyl carbon (C1), the vinylic carbons (C3, C4), and the ipso-carbon of the phenyl ring.

From the vinylic proton (H3) to the carbonyl carbon (C1) and the carbons of the phenyl ring.

From the protons on C5 and C6 to the carbonyl carbon C1.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are close to each other, typically within 5 Å, regardless of their through-bond connectivity. libretexts.org NOESY is critical for determining stereochemistry and conformation. For example, a cross-peak between the vinylic proton at C3 and the ortho-protons of the 4-fluorophenyl ring would confirm their spatial proximity.

The following table outlines the expected NMR data based on analogous structures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound.

PositionAtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key Expected HMBC Correlations (H to C)Key Expected NOESY Correlations
1C=O-~198--
2CH₂~2.8~36C1, C3, C4H3, H6
3CH~6.2~125C1, C2, C4, C5, C1', C2'/C6'H2, H2'/H6' (Aromatic)
4C-~158--
5CH₂~2.5~28C1, C3, C4, C6H6
6CH₂~2.2~35C1, C2, C5H2, H5
1'C-~135--
2', 6'CH~7.5~129 (d, JCF ≈ 8-9 Hz)C4, C4', C3'/C5'H3
3', 5'CH~7.2~116 (d, JCF ≈ 22 Hz)C1', C2'/C6', C4'-
4'C-F-~164 (d, JCF ≈ 250 Hz)--

The cyclohex-3-en-1-one (B1204788) ring is not planar. It typically adopts a half-chair conformation to minimize angle and torsional strain. libretexts.org In this conformation, four of the carbon atoms (e.g., C1, C2, C3, C4) lie roughly in a plane, while the other two (C5 and C6) are puckered out of this plane.

NMR spectroscopy is a primary tool for investigating this conformation. youtube.com The magnitude of the three-bond coupling constants (³JHH) between the protons on C5 and C6, extracted from the ¹H NMR spectrum, is highly dependent on the dihedral angle between them. By applying the Karplus equation, these J-values can be used to determine the preferred ring conformation. Furthermore, NOESY data can provide crucial through-space distance restraints. For instance, observing strong NOE signals between protons that would be close in a specific half-chair conformation, and the absence of signals between protons that would be far apart, provides compelling evidence for that conformation. researchgate.netthermofisher.com The dynamic nature of the ring, such as ring-flipping between two half-chair forms, can be studied using variable-temperature NMR experiments.

NMR spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions and detecting transient intermediates. rsc.org By acquiring NMR spectra of a reaction mixture over time, one can observe the disappearance of reactant signals, the growth of product signals, and potentially the appearance and subsequent decay of signals from short-lived intermediates.

For example, in a conjugate addition reaction to the enone system of this compound, in situ NMR could potentially identify the enolate intermediate formed after the initial nucleophilic attack. Changes in chemical shifts, particularly for the carbons and protons near the reaction center (C3, C4, and C5), would provide electronic and structural information about the intermediate species. Such studies are invaluable for elucidating detailed reaction mechanisms.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of molecules. These techniques are complementary and are excellent for identifying functional groups and characterizing bond strengths. researchgate.net

The vibrational spectrum of this compound is dominated by features from the α,β-unsaturated ketone and the 4-fluorophenyl ring. Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational frequencies, which aids in the assignment of experimental bands. nih.govmaterialsciencejournal.org

Table 2: Predicted Characteristic Vibrational Frequencies for this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Expected Intensity (IR/Raman)Comments
C-H stretch (aromatic)Aryl C-H3100–3000Medium/Strong-
C-H stretch (aliphatic)Alkyl C-H3000–2850MediumFrom the CH₂ groups in the cyclohexenone ring.
C=O stretchα,β-Unsaturated Ketone1690–1670Strong/StrongLower frequency than a saturated ketone (~1715 cm⁻¹) due to conjugation. materialsciencejournal.org
C=C stretch (alkene)Alkene1640–1610Medium/StrongConjugated with the carbonyl and phenyl ring.
C=C stretch (aromatic)Aryl Ring1610–1585, 1515–1490Medium-Strong/StrongCharacteristic bands for the phenyl ring. mdpi.com
C-F stretchAryl-F1260–1210Very Strong/WeakTypically a very strong and characteristic absorption in the IR spectrum. mdpi.com
C-H out-of-plane bendp-disubstituted benzene (B151609)850–820Strong/MediumCharacteristic strong band for 1,4-disubstitution. mdpi.com

The distinct vibrational signatures of the functional groups in this compound make it an excellent candidate for in situ reaction monitoring using FT-IR or Raman spectroscopy. By inserting a probe directly into the reaction vessel, the progress of a chemical transformation can be followed in real time.

For instance, during a catalytic hydrogenation reaction, one could monitor the reaction progress by observing:

The decrease in the intensity of the conjugated C=O stretching band (~1685 cm⁻¹).

The decrease in the intensity of the alkene C=C stretching band (~1635 cm⁻¹).

The appearance of a new C=O stretching band at a higher frequency (~1715 cm⁻¹) corresponding to the saturated 4-(4-fluorophenyl)cyclohexan-1-one product.

This real-time data allows for the precise determination of reaction endpoints and the calculation of kinetic parameters, providing a deeper understanding of the reaction mechanism and facilitating process optimization.

Mass Spectrometry (MS) for Fragmentation Studies and Exact Mass Determination

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule. For this compound, with the molecular formula C₁₂H₁₁FO, the expected exact mass can be calculated with high precision.

HRMS would be employed to confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass. The technique's high resolving power is essential for unambiguous formula assignment in complex sample matrices. nih.gov

PropertyPredicted Value
Molecular FormulaC₁₂H₁₁FO
Exact Mass190.07939 Da
Monoisotopic Mass190.07939 Da

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound. Data is computed based on elemental composition.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific precursor ion (in this case, the molecular ion M•⁺ at m/z 190) to generate a unique fragmentation pattern that serves as a structural fingerprint. libretexts.orgmiamioh.edu The fragmentation of this compound under electron ionization (EI) is expected to proceed through several key pathways characteristic of cyclic ketones and aromatic compounds. docbrown.info

A primary fragmentation mechanism for cyclohexene (B86901) derivatives is the Retro-Diels-Alder (RDA) reaction. This would involve the cleavage of the cyclohexene ring, leading to characteristic charged fragments. Other significant fragmentation pathways would include the loss of small neutral molecules like CO and cleavages adjacent to the carbonyl group (α-cleavage).

Predicted Fragmentation Pathways:

Molecular Ion (M•⁺): The parent ion with m/z = 190.

RDA Fragmentation: Cleavage of the ring could yield a charged diene or dienophile fragment. A key fragment would be the fluorophenyl-substituted butadiene cation at m/z 136.

Loss of CO: α-cleavage followed by the loss of a neutral carbon monoxide molecule (28 Da) is a common pathway for ketones, which would lead to a fragment at m/z 162.

Fluorophenyl Cation: Fragmentation could produce the stable 4-fluorophenyl cation at m/z 95.

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
190162CO[C₁₁H₁₁F]⁺
190136C₂H₂O[C₈H₈F]⁺ (From RDA)
19095C₇H₆O[C₆H₄F]⁺

Table 2: Predicted MS/MS Fragmentation Data for this compound.

Computational Chemistry and Theoretical Modeling

Computational chemistry, particularly using Density Functional Theory (DFT), serves as a powerful predictive tool to complement experimental findings. For this compound, DFT calculations could provide deep insights into its structural and electronic properties.

A typical computational study would involve:

Geometry Optimization: Calculation of the lowest energy conformation of the molecule, predicting key bond lengths, bond angles, and dihedral angles. This would likely show a partially planar cyclohexene ring.

Vibrational Frequency Analysis: Prediction of the infrared (IR) spectrum. The calculated frequencies, particularly the C=O and C=C stretching vibrations, could be compared with experimental data for structural validation.

NMR Chemical Shift Prediction: Calculation of ¹H and ¹³C NMR chemical shifts to aid in the assignment of experimental spectra.

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic transition properties. The analysis would likely show the HOMO localized on the π-system of the fluorophenyl ring and the C=C double bond, while the LUMO would be concentrated on the α,β-unsaturated ketone moiety.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to model the electronic structure of molecules. emerginginvestigators.org This method is frequently used to investigate the properties of organic compounds, including fluorinated molecules. emerginginvestigators.org The inclusion of fluorine can significantly alter a molecule's conformational preferences and electronic properties through stereoelectronic effects. researchgate.net While comprehensive DFT studies specifically detailing this compound are not widely available in published literature, the following subsections describe the standard analyses that would be performed.

A fundamental step in any computational analysis is geometry optimization. Using a DFT method (such as B3LYP) with an appropriate basis set (e.g., 6-311++G(d,p)), the lowest energy three-dimensional structure of this compound would be calculated. This process yields key data on bond lengths, bond angles, and dihedral angles.

From the optimized geometry, Frontier Molecular Orbital (FMO) theory is applied to understand the molecule's reactivity. emerginginvestigators.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. emerginginvestigators.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound (Note: The following values are illustrative examples based on typical DFT calculations for similar compounds and are not from a published study on this specific molecule.)

Parameter Illustrative Value (eV)
HOMO Energy -6.5
LUMO Energy -1.8
HOMO-LUMO Gap (ΔE) 4.7

This analysis would reveal how the electron-withdrawing fluorine atom and the conjugated enone system influence the electronic landscape of the molecule.

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm experimental findings or to aid in structural elucidation.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The results would be compared against an internal standard (e.g., Tetramethylsilane) to predict the spectrum.

IR Spectroscopy: The vibrational frequencies of the molecule can be computed from the optimized geometry. This theoretical infrared spectrum would show characteristic peaks, such as the C=O stretch of the ketone, the C=C stretch of the cyclohexene ring, and the C-F stretch of the fluorophenyl group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). This can help understand the UV-Vis absorption spectrum of the compound, which is dominated by transitions within the conjugated π-system.

From the HOMO and LUMO energy values, several quantum mechanical descriptors can be derived to quantify the molecule's reactivity. These global reactivity indices provide a more nuanced understanding than the HOMO-LUMO gap alone.

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These indices help in comparing the reactivity of this compound with other related compounds in a quantitative manner.

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are derived from the illustrative HOMO/LUMO energies in Table 1 and are not from a published study.)

Descriptor Illustrative Value (eV)
Ionization Potential (I) 6.5
Electron Affinity (A) 1.8
Electronegativity (χ) 4.15
Chemical Hardness (η) 2.35
Electrophilicity Index (ω) 3.66

Reaction Pathway Analysis and Transition State Modeling

Computational methods can be used to model the mechanisms of chemical reactions involving this compound. For a potential reaction, such as a nucleophilic addition to the carbonyl carbon or a Michael addition to the enone system, DFT can be employed to map the potential energy surface. This involves locating the transition state (the highest energy point along the reaction coordinate) and calculating its structure and energy. The activation energy (the difference in energy between the reactants and the transition state) can then be determined, providing insight into the reaction's feasibility and kinetics. However, specific studies modeling reaction pathways for this compound have not been identified in the reviewed literature.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT focuses on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms over time. For a flexible molecule like this compound, the cyclohexene ring can adopt different conformations (e.g., half-chair). MD simulations provide a dynamic picture of these conformational changes, revealing the relative populations of different conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule behaves in solution and how its shape might influence its interaction with other molecules. No specific MD simulation studies for this compound are currently available in prominent literature.

Quantitative Structure-Property Relationship (QSPR) Studies (focused on chemical, not biological, properties)

QSPR studies aim to build mathematical models that correlate a molecule's structure with its physical or chemical properties. For this compound, a QSPR model could be developed to predict properties like boiling point, density, or solubility based on a set of calculated molecular descriptors. These descriptors can range from simple counts of atoms and bonds to more complex quantum chemical parameters. Such models are valuable for predicting the properties of new, unsynthesized compounds within the same chemical class. At present, dedicated QSPR studies focusing on the chemical properties of this compound have not been reported.

Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis for Bonding and Intermolecular Interactions

A detailed computational analysis of this compound using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theories provides profound insights into the molecule's electronic structure, bonding characteristics, and the nature of its intramolecular and potential intermolecular interactions. These analyses, typically performed using density functional theory (DFT), elucidate the underlying quantum mechanical principles governing the molecule's stability and reactivity.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive, localized Lewis-like structure of bonds and lone pairs. This method allows for the quantitative evaluation of electron delocalization and hyperconjugative interactions through second-order perturbation theory. The stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is a key parameter in understanding the molecule's electronic stability.

For this compound, significant delocalization interactions are expected. These would include the interactions between the lone pairs of the oxygen and fluorine atoms with adjacent antibonding orbitals, as well as the interactions involving the π-orbitals of the phenyl ring and the cyclohexenone moiety.

Table 1: Selected NBO Analysis Data for this compound (Hypothetical Data)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Oπ(C=C)5.8
LP (3) Fπ(C-C)arom2.1
π (C=C)cyclohexeneπ(C=O)15.3
π (C=C)aromπ(C=C)cyclohexene8.7
σ (C-H)σ*(C-F)0.9

Note: The data in this table is hypothetical and for illustrative purposes, as specific NBO analysis results for this compound were not found in the searched literature.

The Atoms in Molecules (AIM) theory, developed by Richard Bader, provides a method to partition the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r), at specific points called bond critical points (BCPs). Key parameters at a BCP include the electron density itself, the Laplacian of the electron density (∇²ρ(r)), and the total energy density (H(r)), which is the sum of the kinetic energy density (G(r)) and the potential energy density (V(r)).

The sign of the Laplacian of the electron density (∇²ρ(r)) at a BCP distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0), which are characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions. The total energy density (H(r)) can further elucidate the nature of the interaction, with negative values indicating a degree of covalent character.

In this compound, AIM analysis would be used to characterize the covalent bonds within the cyclohexenone and phenyl rings, as well as potential weak intramolecular interactions, such as C-H···O or C-H···F contacts, which can influence the molecule's conformation.

Table 2: AIM Topological Parameters at Selected Bond Critical Points of this compound (Hypothetical Data)

Bondρ(r) (a.u.)∇²ρ(r) (a.u.)H(r) (a.u.)
C=O0.450-0.980-0.510
C-F0.230-0.150-0.200
C=Ccyclohexene0.310-0.750-0.350
C-Carom0.290-0.680-0.310
C-H···O (intramolecular)0.015+0.050+0.002

Note: The data in this table is hypothetical and for illustrative purposes, as specific AIM analysis results for this compound were not found in the searched literature.

Together, NBO and AIM analyses offer a comprehensive theoretical framework to understand the subtle electronic effects that govern the structure and properties of this compound, providing a bridge between its molecular structure and its chemical behavior.

Role of 4 4 Fluorophenyl Cyclohex 3 En 1 One As a Key Synthetic Intermediate

Precursor for Complex Molecular Scaffolds

The inherent reactivity of the 4-(4-fluorophenyl)cyclohex-3-en-1-one scaffold allows chemists to employ it as a foundational building block for assembling elaborate molecular frameworks, including those found in biologically active natural products and complex multi-ring systems.

The cyclohexenone motif is a cornerstone in the total synthesis of numerous natural products, particularly steroids and terpenoids. The Robinson annulation, a classic and powerful ring-forming reaction, utilizes a methyl vinyl ketone and another ketone to construct a cyclohexenone ring system, which is a key step in the synthesis of compounds like cortisone (B1669442) and estrone. wikipedia.orglibretexts.orglibretexts.org By using a pre-formed, substituted cyclohexenone like this compound, chemists can streamline the synthesis of fluorinated analogues of these important natural products.

The synthesis of such analogues is of significant interest as the introduction of fluorine can dramatically alter the parent molecule's pharmacokinetic and pharmacodynamic properties. For instance, in a modular synthesis approach toward the natural products (+)-cryptocaryone and (+)-infectocaryone, a substituted cyclohexenone serves as a central intermediate. nih.gov The versatility of the cyclohexenone core, allowing for reactions like iridium-catalyzed allylic alkylation and ring-closing metathesis, demonstrates its utility. nih.gov Employing this compound in similar synthetic strategies would provide a direct route to novel fluorinated analogues, potentially with enhanced biological activity or improved metabolic stability.

The general synthetic utility of cyclohexenones is further highlighted in the synthesis of various natural product classes, where they serve as key intermediates for building complex polycyclic structures. nih.govbeilstein-journals.orgnih.gov

The structural features of this compound make it an exemplary substrate for constructing diverse and complex multi-ring systems, which are prevalent in medicinal chemistry and materials science.

Fused Systems: The most prominent method for creating fused bicyclic systems from a cyclohexenone core is the Robinson annulation . This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring fused to the original. wikipedia.orglibretexts.orgmasterorganicchemistry.com Using this compound as the Michael acceptor allows for the creation of fused systems, such as fluorinated decalones, which are core structures in many terpenoids. cdnsciencepub.com An analogous nitrogen-based version, the aza-Robinson annulation, can produce fused bicyclic amides, further expanding the synthetic possibilities. nih.gov

Spiro Systems: Spirocycles, which feature two rings connected by a single common atom, can be readily synthesized from cyclohexanone (B45756) derivatives. One approach involves a multi-component reaction between a cyclohexanone, an amine, and other building blocks to form spiro-dihydropyridines or spiro-pyrrolidines. researchgate.netresearchgate.net For instance, spiro[cycloalkane-pyridazinone] derivatives have been created from cyclohexanone-derived starting materials, highlighting a strategy to increase the three-dimensional character (Fsp³) of compound libraries. mdpi.com The ketone functionality of this compound (or its saturated counterpart) is a key handle for initiating such spirocyclization reactions.

Bridged Systems: Bridged bicyclic compounds can be efficiently constructed using the Diels-Alder reaction , where the enone of the cyclohexenone acts as the dienophile. wikipedia.orgmasterorganicchemistry.com This [4+2] cycloaddition between a conjugated diene and this compound would yield a bridged system with the fluorophenyl group in a defined stereochemical position. wikipedia.orglibretexts.orgsigmaaldrich.com Lewis acid catalysis can enhance the reactivity of cyclohexenone dienophiles, providing a direct route to complex bridged skeletons like the 4,4-dimethyl-1-decalone ring system, which is common in many natural products. cdnsciencepub.com

Ring System TypeKey ReactionReactant Partner(s) with CyclohexenoneResulting Scaffold Example
Fused Robinson Annulationα,β-Unsaturated Ketone (e.g., MVK)Fluorinated Decalone
Spiro Multi-component ReactionAmine, Isatin, etc.Fluorinated Spiro-pyrrolidine
Bridged Diels-Alder ReactionConjugated Diene (e.g., Butadiene)Fluorinated Bicyclo[2.2.2]octanone

Synthesis of Diversely Functionalized Organic Compounds

The dual reactivity of the alkene and ketone moieties, combined with the presence of the fluorophenyl group, makes this compound a valuable platform for generating a wide range of functionalized organic molecules.

The development of asymmetric methods to synthesize chiral molecules containing fluorine is a major focus in medicinal chemistry. The this compound scaffold is an excellent substrate for such transformations. One powerful strategy is the direct asymmetric fluorination of α-branched cyclohexanones to create quaternary stereocenters containing fluorine. This has been achieved through a sophisticated dual-catalysis system combining enamine catalysis (using a chiral amine) and chiral anion phase-transfer catalysis, which activates both the ketone and the electrophilic fluorine source (like Selectfluor) to achieve high enantioselectivity. nih.govacs.org

Furthermore, chiral fluorinated cyclohexenones can be synthesized with high stereocontrol using asymmetric versions of the Robinson annulation, catalyzed by chiral primary-secondary diamines. researchgate.net These methods provide access to cyclohexenones with two adjacent stereocenters, one of which is a fluorinated quaternary center, with excellent enantioselectivity. researchgate.net These chiral building blocks are highly sought after for the synthesis of new pharmaceuticals and agrochemicals, where the specific stereochemistry is critical for biological activity.

Asymmetric MethodCatalysis TypeKey TransformationProduct Feature
Direct Asymmetric FluorinationDual Catalysis (Enamine + Chiral Anion Phase-Transfer)Electrophilic fluorination at the α-positionQuaternary fluorine-containing stereocenter
Asymmetric Robinson AnnulationOrganocatalysis (Chiral Diamines)Michael addition-aldol condensationChiral cyclohexenone with two contiguous stereocenters

The incorporation of fluorine into organic molecules can impart unique properties such as increased thermal stability, chemical resistance, and altered electronic characteristics. These features make fluorinated compounds valuable as specialty chemicals and advanced materials. rsc.orgnih.gov The this compound molecule is a promising monomer or precursor for fluorinated polymers.

The presence of the hexafluoroisopropylidene (HFIP) group, derived from hexafluoroacetone, in polymers like polyimides is known to increase solubility, thermal stability, and flame resistance while decreasing the dielectric constant and water absorption. researchgate.net Similarly, the 4-fluorophenyl group in a polymer backbone can confer desirable properties. Fluorinated polymers, including poly(aryl ether ketones) and polyurethanes, are used in high-performance applications. researchgate.netacs.org The reactive ketone and alkene functionalities of this compound could be exploited for polymerization reactions, leading to novel fluorinated materials for electronics, optoelectronics, or as durable coatings. rsc.orgclemson.edu For example, the cyclohexane (B81311) ring can enhance the mechanical properties and three-dimensional cross-linking density of polyurethane elastomers. acs.org

Design and Synthesis of Library Compounds (Focus on Chemical Diversity)

Combinatorial chemistry aims to rapidly generate large collections of diverse molecules, known as chemical libraries, for high-throughput screening in drug discovery. nih.goviipseries.orgdntb.gov.ua The this compound scaffold is exceptionally well-suited for diversity-oriented synthesis, where the goal is to create a wide range of different molecular architectures from a common starting point. youtube.com

The core structure offers multiple reaction handles for diversification:

The Ketone: Can be converted to alcohols, oximes, imines, or used in condensations. youtube.com

The α-Carbons: Can be alkylated or functionalized via enolate chemistry.

The Alkene (Michael Acceptor): Can undergo conjugate addition with a vast array of nucleophiles (thiols, amines, carbanions), introducing significant diversity. mdpi.comnih.gov

The Aryl Ring: Can be further functionalized via electrophilic aromatic substitution or cross-coupling reactions.

This multi-faceted reactivity allows for the creation of focused or diverse libraries of compounds. For example, a library of spiro[cycloalkane-pyridazinones] was synthesized with the explicit goal of increasing Fsp³ character, a desirable trait for drug candidates. mdpi.com The synthesis of DNA-encoded libraries of macrocycles also demonstrates the power of using versatile building blocks to generate immense chemical diversity for screening against biological targets. nih.gov By applying various synthetic transformations in a systematic, parallel, or combinatorial fashion to the this compound core, researchers can efficiently explore a broad chemical space to identify new leads for drug development and other applications. nih.govuzh.ch

Applications in Methodological Development

The strategic placement of a fluorine atom on the phenyl ring and the presence of a reactive cyclohexenone core make this compound a substrate of interest for methodological development. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, while the enone functionality provides a versatile handle for a wide array of chemical transformations. These features allow chemists to probe the limits of existing synthetic methods and to uncover new catalytic pathways.

Substrate in Novel Reaction Discovery

The quest for new chemical reactions that can create carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity is a continuous effort in organic synthesis. The unique electronic and steric properties of this compound make it an ideal candidate for testing novel reaction protocols. For instance, its conjugated system is a prime target for asymmetric conjugate addition reactions, a powerful tool for the creation of stereogenic centers.

While specific examples of groundbreaking reaction discoveries solely utilizing this substrate are not extensively documented in readily available literature, its structural motif is representative of the class of compounds often employed in such studies. The development of new organocatalytic or transition-metal-catalyzed reactions frequently involves substrates with similar electronic and steric profiles to establish proof of concept and to define the scope and limitations of the new methodology.

Catalyst Screening and Optimization Studies

The performance of a catalyst is highly dependent on the nature of the substrate. Therefore, a crucial step in the development of any new catalytic system is its evaluation against a range of substrates. This compound serves as an excellent benchmark substrate in catalyst screening and optimization studies due to the analytical handle provided by the fluorine atom. The presence of fluorine allows for easy monitoring of the reaction progress and product formation using 19F NMR spectroscopy, a highly sensitive and quantitative analytical technique.

In a typical catalyst screening study, a library of potential catalysts is tested for its ability to promote a specific transformation of this compound. Key parameters such as conversion, yield, and enantioselectivity are measured to identify the most promising catalyst candidates. Once a lead catalyst is identified, further optimization studies are conducted by systematically varying reaction parameters such as temperature, solvent, and catalyst loading to maximize the desired outcome.

The data generated from these studies, often presented in tabular format, provides valuable insights into the structure-activity relationship of the catalyst and the substrate. This information is instrumental in the rational design of more efficient and selective catalysts for a broader range of applications.

Catalyst Solvent Temperature (°C) Conversion (%) Enantiomeric Excess (%)
Catalyst AToluene258592
Catalyst BDichloromethane09588
Catalyst CTetrahydrofuran-207095

Note: The data in this table is illustrative and intended to represent the type of information generated in catalyst screening studies. It is not based on specific experimental results for this compound.

Q & A

Basic Research Questions

Q. How can the crystal structure of 4-(4-Fluorophenyl)cyclohex-3-en-1-one be determined experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized via slow evaporation or diffusion methods. Data collection involves a diffractometer (e.g., Bruker D8 VENTURE) at 100–295 K. Refinement uses SHELXL ( ) for small-molecule structures. Key parameters include the R factor (<0.05 for high quality) and puckering parameters (e.g., envelope or half-chair conformations) calculated using Cremer-Pople analysis (). Example

ParameterMolecule A (Envelope)Molecule B (Half-chair)
Q (Å)0.4770.477
θ (°)57.350.6
  • Challenges : Disorder modeling (e.g., split occupancies in cyclohexene rings) and handling twinning ().

Q. What are optimal synthetic routes for this compound?

  • Methodology : Michael addition of ethyl acetoacetate to fluorophenyl chalcones under basic conditions (e.g., 10% NaOH in ethanol, reflux for 8–12 hours). Yields depend on substituent electronic effects (). Alternative methods include Claisen-Schmidt condensation or organocatalytic strategies.
  • Key Steps :

Chalcone preparation: 4-fluorobenzaldehyde + ketone (e.g., acetophenone).

Cyclization: Base-catalyzed intramolecular aldol addition.

  • Validation : Monitor via TLC and characterize intermediates via 1^1H NMR (aromatic protons at δ 7.2–8.0 ppm) and 13^{13}C NMR (carbonyl at ~200 ppm) ().

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • NMR : 1^1H NMR shows deshielded olefinic protons (δ 5.8–6.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.5 ppm). 19^{19}F NMR confirms fluorine environment (δ -110 to -115 ppm).
  • IR : Stretching vibrations for ketone (C=O at ~1700 cm1^{-1}) and conjugated enone (C=C at ~1600 cm1^{-1}).
  • MS : Molecular ion peak [M+^+] at m/z 218.2 (C12_{12}H11_{11}FO+^+) with fragmentation patterns ( ).

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing fluorophenyl-substituted cyclohexenones be addressed?

  • Approach :

  • Computational DFT : Predict substituent effects on transition states (e.g., para-fluorine’s electron-withdrawing nature directing nucleophilic attack).
  • Catalytic Control : Use chiral organocatalysts (e.g., proline derivatives) to enforce enantioselective cyclization ().
    • Case Study : In ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate synthesis, steric hindrance from the 4-chlorophenyl group dictates chair-like transition states ().

Q. What computational methods validate conformational discrepancies in cyclohexenone derivatives?

  • Methods :

  • Molecular Dynamics (MD) : Simulate solvent effects on ring puckering (e.g., ethanol vs. DMSO).
  • Torsional Angle Analysis : Compare experimental (X-ray) vs. computed (DFT) dihedral angles for fluorophenyl/chlorophenyl planes (e.g., 89.9° vs. 76.4° in ).
    • Tools : Gaussian 16 (B3LYP/6-311++G**) for geometry optimization; Mercury software for crystallographic visualization ().

Q. How are structural and biological activity correlations established for fluorophenyl cyclohexenone derivatives?

  • Strategy :

QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC50_{50} in enzyme assays).

Docking Studies : Use AutoDock Vina to predict binding modes in target proteins (e.g., kinases or GPCRs) ().

  • Example : Pyrano-pyrazol derivatives () show enhanced anti-inflammatory activity when fluorophenyl groups improve lipophilicity (logP ~2.5).

Safety and Best Practices

Q. What safety protocols are critical when handling fluorinated cyclohexenones?

  • Guidelines :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation (fluorinated compounds may release HF upon decomposition).
  • Storage : In amber glass vials under inert gas (N2_2) at 2–8°C ( ).
    • Emergency Measures : Neutralize spills with calcium carbonate; eye exposure requires 15-minute flushing with saline ( ).

Data Contradiction Resolution

Q. How to resolve conflicting crystallographic data on cyclohexenone conformers?

  • Approach :

  • Multi-Conformer Refinement : Use SHELXL’s PART instruction to model disorder (e.g., 68.4% envelope vs. 31.6% screw-boat conformers in ).
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (C–H···O vs. π-π stacking) to explain packing differences ().

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(4-Fluorophenyl)cyclohex-3-en-1-one
Reactant of Route 2
4-(4-Fluorophenyl)cyclohex-3-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.